Phosphine, dibutyl-

描述

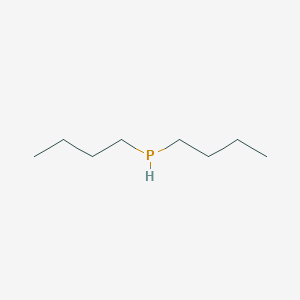

Phosphine, dibutyl-, also known as dibutylphosphine, is an organophosphorus compound with the molecular formula C8H19P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of phosphines, which are characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups.

准备方法

Synthetic Routes and Reaction Conditions

Dibutylphosphine can be synthesized through several methods. One common approach involves the reaction of butylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction proceeds as follows:

-

Reaction of Butylmagnesium Bromide with Phosphorus Trichloride:

PCl3+3BuMgBr→P(Bu)3+3MgBrCl

-

Hydrolysis:

P(Bu)3+H2O→P(Bu)2H+BuOH

Industrial Production Methods

In industrial settings, dibutylphosphine is often produced through the reduction of dibutylphosphine oxide using a reducing agent such as lithium aluminum hydride. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

Dibutylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: Dibutylphosphine can be oxidized to dibutylphosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.

P(Bu)2H+O2→P(Bu)2O

-

Reduction: Dibutylphosphine oxide can be reduced back to dibutylphosphine using reducing agents like lithium aluminum hydride.

P(Bu)2O+LiAlH4→P(Bu)2H+LiAlO2

-

Substitution: Dibutylphosphine can undergo substitution reactions with halogens or other electrophiles to form various derivatives.

P(Bu)2H+X2→P(Bu)2X+HX

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen

Reduction: Lithium aluminum hydride

Substitution: Halogens (e.g., chlorine, bromine)

Major Products Formed

Oxidation: Dibutylphosphine oxide

Reduction: Dibutylphosphine

Substitution: Dibutylphosphine halides

科学研究应用

Organic Synthesis

Dibutyl Phosphine in Synthesis

Dibutyl phosphine is primarily utilized in organic synthesis due to its nucleophilic properties. It can participate in various reactions, including:

- Wittig Reactions : Used for the formation of alkenes by reacting with carbonyl compounds.

- Mitsunobu Reactions : Facilitates the conversion of alcohols into nucleophiles.

- Phosphine-Catalyzed Reactions : Acts as a catalyst in several asymmetric transformations.

The following table summarizes key reactions involving dibutyl phosphine:

Catalysis

Nucleophilic Phosphine Catalysis

Dibutyl phosphine is integral to nucleophilic catalysis, where it aids in the formation of reaction intermediates that lead to desired products. Notable applications include:

- Frustrated Lewis Pairs (FLPs) : Dibutyl phosphine can combine with Lewis acids to activate small molecules.

- Phase Transfer Catalysis : It serves as a catalyst in reactions that require the transfer of reactants between phases.

A recent study highlighted the use of dibutyl phosphine in a novel catalytic cycle that enabled the synthesis of complex organic molecules with high selectivity and yield .

Environmental Applications

Extraction Studies

Research has demonstrated that dibutyl phosphine derivatives, such as dibutyl phosphate, can be used in solvent extraction processes for heavy metals and radionuclides. For instance, studies on technetium (IV) extraction revealed that dibutyl phosphate forms stable complexes with technetium ions, facilitating their removal from contaminated environments .

Case Studies

-

Phosphorus-Based Catalysis

A study published in ACS Central Science examined the role of dibutyl phosphine in promoting asymmetric transformations. The researchers demonstrated that using this compound as a catalyst improved enantioselectivity significantly compared to traditional methods . -

Environmental Remediation

In an investigation of heavy metal extraction, dibutyl phosphate was shown to effectively sequester technetium from aqueous solutions. The study provided insights into the mechanisms of interaction between technetium ions and dibutyl phosphate, highlighting its potential for environmental cleanup applications .

作用机制

The mechanism of action of dibutylphosphine involves its ability to donate electrons through the phosphorus atom, making it a good nucleophile. This property allows it to participate in various chemical reactions, including coordination with metal ions and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Dibutylphosphine can be compared with other similar phosphines, such as tributylphosphine and triphenylphosphine.

-

Tributylphosphine:

- Similar in structure but has three butyl groups attached to the phosphorus atom.

- More sterically hindered compared to dibutylphosphine.

-

Triphenylphosphine:

- Contains three phenyl groups attached to the phosphorus atom.

- More stable and less reactive than dibutylphosphine due to the aromatic rings.

Uniqueness of Dibutylphosphine

- Dibutylphosphine is less sterically hindered than tributylphosphine, making it more reactive in certain chemical reactions.

- It has a different reactivity profile compared to triphenylphosphine due to the absence of aromatic rings, allowing it to participate in a wider range of reactions.

List of Similar Compounds

- Tributylphosphine

- Triphenylphosphine

- Dimethylphosphine

- Diethylphosphine

生物活性

Phosphine, dibutyl- (also known as dibutyl phosphine) is a compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and associated health effects.

Dibutyl phosphine is an organophosphorus compound characterized by its structure, which includes a phosphorus atom bonded to two butyl groups. Its chemical formula is . The compound is typically a colorless liquid with a distinctive odor and is insoluble in water.

Antimicrobial and Anticancer Properties

Research indicates that dibutyl phosphine exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Streptomyces sp., showing significant inhibition of microbial growth . Additionally, compounds derived from dibutyl phosphine have demonstrated anticancer properties. For example, derivatives of dibutyl phosphine were tested on human cancer cell lines such as MDA-MB 231 (breast adenocarcinoma) and A431 (epidermoid carcinoma), revealing moderate cytostatic effects .

Table 1: Cytostatic Effects of Dibutyl Phosphine Derivatives

| Compound | Cell Line | Cytostasis (%) | IC50 (µM) |

|---|---|---|---|

| 5e-1 | MDA-MB 231 | 69.9 | 37.8 |

| 5d | Ebc-1 | 45.3 | 25.9 |

| 5f-1 | A431 | 49.9 | 40.4 |

This table summarizes the cytostatic effects observed in various cancer cell lines, indicating the potential of dibutyl phosphine derivatives in cancer therapy.

The mechanism by which dibutyl phosphine exerts its biological effects involves interactions at the molecular level. For instance, it has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various signaling pathways related to cancer and other diseases. Molecular docking studies revealed that dibutyl phosphine binds preferentially to the substrate-binding site of GSK-3β, forming hydrogen bonds that enhance its inhibitory action .

Case Studies

Several case studies have explored the implications of dibutyl phosphine in various contexts:

- Microbial Community Impact : Studies have shown that dibutyl phosphine can alter microbial community structures in soil environments, potentially affecting soil health and ecosystem dynamics.

- Cancer Treatment Research : Clinical trials involving dibutyl phosphine derivatives are ongoing to evaluate their efficacy as anticancer agents. Preliminary results suggest that certain derivatives may enhance the effectiveness of existing chemotherapy drugs.

属性

IUPAC Name |

dibutylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLIZOFGXLGHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCPCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061927 | |

| Record name | Phosphine, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-72-5 | |

| Record name | Dibutylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。